![molecular formula C7H4F4O2 B8258736 2,3,5,6-Tetrafluoro-4-methoxyphenol](/img/structure/B8258736.png)
2,3,5,6-Tetrafluoro-4-methoxyphenol
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxyphenol is a useful research compound. Its molecular formula is C7H4F4O2 and its molecular weight is 196.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
- Synthesis and Reaction Studies : The compound 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized and further reacted to produce various compounds, including 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester and 5-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-furan-2,3-dione (Pimenova et al., 2003).
Thermodynamic Properties and Hydrogen Bonds
- Methoxyphenols Thermochemistry : Extensive thermochemical studies on methoxyphenols, including 2,3,5,6-tetrafluoro-4-methoxyphenol, have been conducted. These studies provide insights into intermolecular and intramolecular hydrogen bonds in methoxyphenols (Varfolomeev et al., 2010).
Polymer Chemistry
- Water-Soluble Copolymers with Methoxyphenol Moieties : A series of water-soluble copolymers incorporating methoxyphenol moieties have been synthesized, demonstrating sensitivity to hypochlorite/hypochlorous acid, making them potential candidates for polymeric fluorescent probes (Zhang et al., 2012).
Molecular Rotors and Polymorphism
- Molecular Rotors and Polymorphism Studies : Research on molecular rotors containing fluoroaromatic rotators, including 2,3,5,6-tetrafluoro-substituted 1,4-phenylene, has revealed polymorphic, pseudopolymorphic, and isomorphic crystals, demonstrating these compounds' potential in materials science (Rodríguez‐Molina et al., 2013).
Atmospheric Science
- Atmospheric Particulate Matter Studies : Methoxyphenols, including those structurally related to this compound, have been investigated as tracers for wood combustion in atmospheric particulate matter. This study enhances understanding of air quality and pollution sources (Simpson et al., 2005).
Optoelectronic Applications
- Optoelectronic Material Research : The compound 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, related to this compound, has been studied for its optical properties, suggesting its potential use in optoelectronic devices (Rubino et al., 2021).
Surface Chemistry
- Surface Chemistry and Polymerization : Research on fluorinated styrene-based materials, involving derivatives of this compound, has explored their use in creating materials with low surface energy, relevant in surface chemistry and material sciences (Borkar et al., 2004).
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRRWONKGZZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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